1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL
Overview
Description
1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL is a complex organic compound characterized by its unique structure, which includes a phenyl group, piperidine rings, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL typically involves multi-step organic reactions. One common method includes the reaction of α-piperidino-gammabutyrolactone with aniline, followed by heating the mixture for a specific period . The reaction conditions, such as temperature and duration, are crucial for achieving high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure consistency and efficiency. The use of catalysts and controlled environments can enhance the reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-PHENYL-3-PIPERIDINO-2-PROPENE-1-ONE
- 1-PHENYL-3-PIPERIDINO-2-PYRROLIDONE
Uniqueness
Compared to similar compounds, 1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL stands out due to its unique structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups can result in different reactivity and interactions, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-phenyl-3-piperidin-1-yl-2-(piperidin-1-ylmethyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c23-20(18-10-4-1-5-11-18)19(16-21-12-6-2-7-13-21)17-22-14-8-3-9-15-22/h1,4-5,10-11,19-20,23H,2-3,6-9,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFZRBXGUWRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCCCC2)C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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